molecular formula C10H14ClN B3048588 N-benzyl-2-chloro-N-methylethanamine CAS No. 17542-47-1

N-benzyl-2-chloro-N-methylethanamine

Cat. No. B3048588
CAS RN: 17542-47-1
M. Wt: 183.68 g/mol
InChI Key: JNTMWPCEVGHVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04769465

Procedure details

N-(2-hydroxyethyl)-N-benzyl-methylamine is a known compound and is described in literature (J. Am. Chem. Soc. 76, 4920-23, 1954). The reaction of this compound with thionyl chloride gives N-(2-chloroethyl)-N-benzyl-methylamine in a good yield. This compound can also be prepared by reacting N-benzyl-methylamine with 1-bromo-2-chloroethane, the yields, however, are poor and the dimeric 1,2-bis(N-benzylmethylamino)ethane, which is formed as a by-product, must be separated by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH3:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.S(Cl)([Cl:15])=O>>[Cl:15][CH2:2][CH2:3][N:4]([CH3:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CC1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.